Home > Products > Screening Compounds P60142 > N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide - 1797726-42-1

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide

Catalog Number: EVT-2900350
CAS Number: 1797726-42-1
Molecular Formula: C19H23N5O3S
Molecular Weight: 401.49
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

CPI-1205

Compound Description: CPI-1205, chemically named (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide, is a highly potent and selective inhibitor of histone methyltransferase EZH2. It demonstrates robust antitumor effects in a Karpas-422 xenograft model and is currently in Phase I clinical trials. []

Relevance: CPI-1205 shares a core piperidin-4-yl moiety with "N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide". This structural similarity suggests a potential for shared biological activity, particularly considering the role of the piperidine ring in interacting with various biological targets.

SB-235753

Compound Description: (3-Methoxy-naphthalen)2-yl-(1-benzyl-piperidin)4-yl-acetate (SB-235753) is a compound intended for use as a radioligand for the non-invasive assessment of Dopamine D4 receptors with positron emission tomography (PET). Biodistribution studies in rats revealed a uniform distribution of the tracer within the brain, but extensive metabolism rendered it unsuitable for dopamine D4 receptor studies. []

Relevance: SB-235753, despite its different target, is structurally related to "N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide" through the shared piperidin-4-yl structural motif. While their primary functions differ, this shared structure might lead to overlapping interactions with specific molecular targets.

4-(3-Chloro-2-fluoro-anilino)-7-methoxy-6-[[1-(n-methylcarbamoylmethyl)-piperidin-4-yl]oxy]quinazoline

Compound Description: This compound is a quinazoline derivative highlighted in a patent related to its preparation and potential pharmaceutical applications. []

Relevance: While this compound differs significantly from "N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide" in its core structure, it shares the piperidin-4-yl motif connected through an oxygen linker. This suggests potential similarities in their interactions with specific biological targets.

(2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine

Compound Description: This imidazole derivative was synthesized through an efficient eight-step process. Its biological activity and potential applications are not explicitly mentioned. []

Relevance: This compound, despite its distinct core imidazole structure, is considered structurally related to "N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide" due to the presence of the piperidin-4-yl group linked to the central heterocyclic scaffold. This shared structural motif could indicate some overlap in their interactions with certain biological targets.

N-(3,5-Dichloro-2-methoxyphenyl)-3-(1-methylpiperidin-4-ylamino)-4-methoxybenzenesulfonamide

Compound Description: This compound is a potent and selective antagonist for the 5-HT6 receptor. Despite its potential in animal models of cognition, its development was hindered due to its lack of brain penetration and P-glycoprotein liability. []

Relevance: This compound shares the sulfonamide moiety and piperidin-4-yl group with "N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide," indicating a common chemical class and potential for similar biological interactions, particularly with targets associated with serotonin signaling.

1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide

Compound Description: This pyrazole derivative is a peripherally restricted cannabinoid-1 receptor antagonist that demonstrated significant weight-loss efficacy in diet-induced obese mice. It exhibited a clean off-target profile and is currently under development for treating obesity and related metabolic syndromes. []

Relevance: This compound shares the piperidin-1-yl and sulfonamide moieties with "N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide," indicating structural similarities that might lead to comparable interactions with certain biological targets.

3-Cyclopentyl-N-(5-methoxy-thiazolo[5,4-b]pyridin-2-yl)-2-[4-(4-methyl-piperazine-1-sulfonyl)-phenyl]-propionamide

Compound Description: This thiazolopyridine derivative is a potent and liver-selective glucokinase activator. It displayed significant glucose-lowering effects in normal mice during an oral glucose tolerance test. []

Relevance: This compound shares the sulfonamide moiety with "N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide," suggesting a similar chemical class and potential for shared pharmacological properties, especially concerning glucose regulation.

BOS-93

Compound Description: BOS-93, chemically named 3-(3-bromo-5-methoxy-4-(3-(piperidin-1-yl)propoxy)benzylidene)-N-(4-bromophenyl)-2-oxoindoline-5-sulfonamide, is a novel bromophenol derivative. It exhibited the ability to induce apoptosis and autophagy in human A549 lung cancer cells and inhibited tumor growth in xenograft models. BOS-93 achieved these effects by deactivating the phosphoinositide 3-kinase/protein kinase B/mechanistic target of rapamycin pathway and activating the mitogen-activated protein kinase signaling pathway. []

Relevance: BOS-93 shares the sulfonamide moiety and piperidin-1-yl group with "N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide," indicating a potential for similar interactions with specific protein targets, particularly those related to cell survival and proliferation.

N-[(3Z)-2-oxo-3-[phenyl-[4-(piperidin-1-ylmethyl)anilino]methylidene]-1H-indol-5-yl]ethanesulfonamide

Compound Description: This compound, named hesperadin, is a known inhibitor of aurora kinase B. []

Relevance: Hesperadin shares the sulfonamide moiety and piperidin-1-yl group with "N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide," indicating structural features that might contribute to similar interactions with protein targets, especially kinases involved in cell cycle regulation.

4-methyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-N-ethylbenzenesulfonamide

Compound Description: This benzenesulfonamide derivative was synthesized as a potential CCR5 antagonist for HIV-1 infection prevention. []

Relevance: This compound shares the sulfonamide moiety and piperidin-4-yl group with "N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide". The presence of these common structural features indicates that they might interact with similar biological targets, especially considering the role of CCR5 in HIV infection.

Properties

CAS Number

1797726-42-1

Product Name

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide

IUPAC Name

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-4-methoxy-2-methylbenzenesulfonamide

Molecular Formula

C19H23N5O3S

Molecular Weight

401.49

InChI

InChI=1S/C19H23N5O3S/c1-14-11-16(27-2)3-4-18(14)28(25,26)23-13-15-5-9-24(10-6-15)19-17(12-20)21-7-8-22-19/h3-4,7-8,11,15,23H,5-6,9-10,13H2,1-2H3

InChI Key

VGVNMSXQYSFZPQ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.